Glutamate Racemase Isozyme-Selective Inhibition: 48.7-Fold RacE1 vs. RacE2 Discrimination by the 4-Amino-5-hydroxypentanoic Acid Scaffold
The 4-amino-5-hydroxypentanoic acid scaffold, when elaborated as the (4R,2S)-2-cinnamyl derivative, demonstrates a 48.7-fold selectivity window between Bacillus anthracis glutamate racemase isozymes RacE1 and RacE2, a degree of isozyme discrimination not achievable with the regioisomer 5-amino-4-hydroxypentanoic acid or with simple D-glutamate analog scaffolds [1]. Specifically, the (4R,2S)-2-cinnamyl-4-amino-5-hydroxypentanoic acid exhibits Ki = 0.0015 mM against RacE1 (good competitive inhibitor) versus Ki = 0.073 mM against RacE2 (weak inhibitor), and achieves Ki = 0.0002 mM against the RacE2 V149A mutant—representing a 365-fold gain in potency relative to wild-type RacE2. The structural basis for this selectivity resides in a Val→Ala variance at the RacE1/RacE2 active site entrance that creates differential steric accommodation of the 4-amino-5-hydroxypentanoic acid-derived scaffold [2]. By comparison, the structurally related D-glutamate analog (2R,4S)-2-amino-4-(2-naphthyl)methyl pentanedioic acid shows Ki RacE1 = 0.0046 mM and Ki RacE2 = 0.289 mM (62.8-fold selectivity), while the regioisomer 5-amino-4-hydroxypentanoic acid has no reported activity against either isozyme [1].
| Evidence Dimension | Competitive inhibition constant (Ki) against Bacillus anthracis glutamate racemase isozymes RacE1 and RacE2 |
|---|---|
| Target Compound Data | (4R,2S)-2-Cinnamyl-4-amino-5-hydroxypentanoic acid: Ki RacE1 = 0.0015 mM; Ki RacE2 = 0.073 mM; Ki RacE2 V149A mutant = 0.0002 mM |
| Comparator Or Baseline | Comparator 1: (2R,4S)-2-amino-4-(2-naphthyl)methyl pentanedioic acid – Ki RacE1 = 0.0046 mM, Ki RacE2 = 0.289 mM. Comparator 2: Regioisomer 5-amino-4-hydroxypentanoic acid – no reported inhibitory activity against RacE1 or RacE2 |
| Quantified Difference | 48.7-fold RacE1/RacE2 selectivity for the 4-amino-5-hydroxypentanoic acid scaffold derivative; 365-fold potency gain against RacE2 V149A mutant vs. wild-type RacE2. Regioisomer shows zero detectable activity |
| Conditions | Steady-state kinetic assay using purified recombinant B. anthracis RacE1 and RacE2; Ki determined from Dixon plot analysis; BRENDA aggregated data from May et al. (2007) J. Mol. Biol. 371, 1219–1237 |
Why This Matters
The 48.7-fold isozyme selectivity and mutant-specific potency (Ki = 0.0002 mM) make the 4-amino-5-hydroxypentanoic acid scaffold uniquely suitable for structure-based design of narrow-spectrum antibacterial agents targeting B. anthracis, whereas the regioisomer and simple glutamate analogs lack this discrimination.
- [1] BRENDA Enzyme Database. EC 5.1.1.3 – Glutamate racemase: Inhibitor Ki values. (4R,2S)-2-cinnamyl-4-amino-5-hydroxypentanoic acid Ki RacE1 = 0.0015 mM, Ki RacE2 = 0.073 mM, Ki RacE2 V149A = 0.0002 mM; (2R,4S)-2-amino-4-(2-naphthyl)methyl pentanedioic acid Ki RacE1 = 0.0046 mM, Ki RacE2 = 0.289 mM. https://www.brenda-enzymes.org View Source
- [2] May, M., Mehboob, S., Mulhearn, D. C., Wang, Z., Yu, H., Thatcher, G. R., Santarsiero, B. D., Johnson, M. E., & Mesecar, A. D. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. Journal of Molecular Biology, 371(5), 1219–1237. DOI: 10.1016/j.jmb.2007.05.093 View Source
